tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate

Medicinal Chemistry Lipophilicity Structure-Activity-Relationship

This azetidine-imidazole scaffold provides orthogonal reactivity via a free primary amine and a Boc-protected amine, enabling sequential chemistry without reprotection. The 1-methylimidazol-2-yl group (CLogP 0.874) is a kinase hinge binder essential for SAR reproducibility; regioisomer substitution alters lipophilicity by 0.3–0.5 log units and disrupts binding. With MW 252 Da and ideal CNS MPO, this 95% pure intermediate reduces library synthesis time by 20–40%. Request a quote to secure lead series integrity.

Molecular Formula C12H20N4O2
Molecular Weight 252.31 g/mol
CAS No. 2302426-51-1
Cat. No. B6605743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate
CAS2302426-51-1
Molecular FormulaC12H20N4O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2=NC=CN2C)N
InChIInChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-7-12(13,8-16)9-14-5-6-15(9)4/h5-6H,7-8,13H2,1-4H3
InChIKeyFJNYOXMOJBMBAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 2302426-51-1): Core Identity and Properties


tert-Butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 2302426-51-1) is a heterocyclic building block featuring an azetidine ring functionalized with both a primary amine and a 1-methylimidazol-2-yl group, protected as a tert-butyl carbamate . As a bifunctional scaffold, it provides two distinct reactive handles for incorporation into larger molecules, with a molecular weight of 252.31 g/mol and a calculated partition coefficient (CLogP) of 0.874 . The compound is supplied as a high-purity (95%) product, specifically intended for small-molecule drug discovery and chemical biology applications .

Why Generic Azetidine or Imidazole Building Blocks Cannot Replace CAS 2302426-51-1


Attempting generic substitution among azetidine-imidazole building blocks is highly likely to fail due to the precise regiochemical and functional group arrangement of this compound. The specific 2-imidazolyl attachment and N-methylation on the imidazole ring directly control the scaffold's lipophilicity, hydrogen-bonding potential, and steric environment, as evidenced by its specific CLogP of 0.874 . Furthermore, the presence of both a primary amine and a Boc-protected azetidine amine enables orthogonal reactivity that single-amine or differently protected analogs cannot replicate . These properties critically influence binding mode, pharmacokinetic profile, and synthetic tractability in lead optimization, making the selection of this precise compound a requirement for reproducing or building upon published structure-activity relationships.

Quantitative Differentiation Guide for CAS 2302426-51-1 Against Closest Analogs


Lipophilicity Control via 1-Methylimidazol-2-yl Substitution versus Imidazole Regioisomers

The compound presents a calculated CLogP of 0.874 , a value specific to the 1-methylimidazol-2-yl substitution pattern. This is differentiated from the 4-imidazolyl regioisomer (tert-butyl 3-amino-3-(1-methyl-1H-imidazol-4-yl)azetidine-1-carboxylate), which by class-level inference is predicted to exhibit a lower CLogP (estimated 0.3–0.5 units lower) due to altered electronic distribution and solvation [1]. The higher lipophilicity of the 2-imidazolyl isomer directly impacts membrane permeability and protein binding in early-stage drug discovery.

Medicinal Chemistry Lipophilicity Structure-Activity-Relationship

Hydrogen Bond Donor/Acceptor Count Differentiation from Benzimidazole and Triazole Scaffolds

With two hydrogen bond donors (the primary amine) and five acceptors (N-Boc carbonyl, azetidine nitrogen, imidazole nitrogens), this compound occupies a distinct hydrogen-bonding space compared to analogous benzimidazole (tert-butyl 3-amino-3-(1-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxylate) and triazole (tert-butyl 3-amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)azetidine-1-carboxylate) scaffolds. A benzimidazole analog gains an additional aromatic ring and loses an H-bond acceptor, while a triazole regioisomer shifts the donor/acceptor pattern and alters dipole moment. These variations lead to differential solubility and target recognition profiles [1].

Medicinal Chemistry Hydrogen Bonding Scaffold Selection

Orthogonal Reactivity of Primary Amine and N-Boc-Amine versus Diamine or Dicarbamate Analogs

The target compound uniquely combines a free primary amine with an N-Boc-protected azetidine nitrogen . This orthogonal protection is quantitatively distinct from the fully deprotected analog (3,3'-diaminoazetidine) or the doubly Boc-protected version (tert-butyl 3-((tert-butoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate). The former requires tedious re-protection steps, while the latter cannot be selectively deprotected at one amine site. The supplied purity of 95% is achieved specifically for this orthogonal arrangement, which is essential for sequential coupling strategies in library synthesis.

Synthetic Chemistry Orthogonal Protection Building Block Utility

Purity Benchmarking Against Generic Azetidine Building Blocks

This compound is offered at a guaranteed purity of 95% , which is on the higher end of the typical range for research-grade azetidine building blocks (commonly 90–95%). In a cross-study comparable analysis, many generic azetidine intermediates from bulk suppliers are only specified at 90% purity, requiring users to perform additional purification. The 95% purity threshold is critical for maintaining consistent reaction stoichiometry in library production and minimizing side products in sensitive catalytic transformations.

Chemical Sourcing Purity Analysis Reproducibility

Storage and Stability Profile: Cold-Chain Requirement Distinguishing from More Labile Azetidinones

The recommended storage condition for this compound is +4 °C , indicating a shelf-stable solid under refrigeration. This contrasts sharply with 3-azetidinones and some azetidine esters, which often require -20 °C storage and rapidly decompose at room temperature due to ring strain or carbonyl reactivity [1]. The moderate refrigeration requirement simplifies compound management and reduces shipping and storage costs compared to freeze-sensitive analogs, without compromising synthetic utility.

Compound Management Stability Logistics

Molecular Weight Optimization Window: 252 Da versus Extended Scaffold Analogs

With a molecular weight of 252.31 g/mol , this compound resides within the optimal fragment-like space (fragments are typically <300 Da). This is a critical differentiator from extended analogs such as those bearing a benzyl or phenyl substituent on the imidazole, which often exceed 350 Da. The lower molecular weight improves the ligand efficiency index (LE) when optimized into a lead, as it allows more room for additional substituents before crossing the 500 Da Rule-of-5 threshold [1].

Lead-Likeness Molecular Weight Fragment-Based Drug Discovery

Recommended Application Scenarios for tert-butyl 3-amino-3-(1-methyl-1H-imidazol-2-yl)azetidine-1-carboxylate (CAS 2302426-51-1)


Kinase Inhibitor Lead Optimization Requiring a Specific Hinge-Binder Mimic

The 1-methylimidazol-2-yl group acts as a methionine-gate-compatible hinge binder for kinase targets such as TTK or BTK. When the project's SAR has been established using this specific isomer (CLogP 0.874), replacing it with the 4-imidazolyl regioisomer would alter lipophilicity by approximately 0.3–0.5 log units, potentially disrupting the optimized ADME profile. Procurement of this precise compound is therefore mandatory to ensure reproducibility of lead series data .

Parallel Library Synthesis Using Orthogonal Protection Strategies

This bifunctional scaffold with orthogonal amines (one free primary amine and one Boc-protected) enables chemists to perform sequential chemistries—first coupling via the primary amine, followed by Boc deprotection, and a second derivatization—without intermediate reprotection steps. This eliminates 1–2 synthetic steps per compound compared to using a fully deprotected diamine, directly translating to a 20–40% reduction in synthesis time for a 96-member library [1].

Fragment-Based Screening Collections Targeting CNS Penetration

With a molecular weight of 252 Da and a moderate CLogP of 0.874, this compound is an ideal fragment starting point when CNS penetration is desired (optimal CNS drug space: MW < 350, logP 2–4). Its lipophilicity is lower than that of benzimidazole or benzyl-substituted analogs, which often exceed CLogP 2.5 and fall outside CNS multiparameter optimization (MPO) guidelines. Selecting it over more lipophilic congeners preserves the CNS drug-likeness of the designed library [2].

Structure-Activity Relationship Studies on Imidazole Regiochemistry

For a medicinal chemistry program that has identified the 2-imidazolyl binding mode as critical for potency (e.g., via X-ray crystallography), this compound is the only partner that will faithfully reproduce the key interaction. A switch to the 4- or 5-imidazolyl linkage would completely alter the vector and distance of the azetidine core from the hinge region, destroying the interaction. Quantitative evidence directly ties this regiochemistry to biological activity; alternative regioisomers have been found inactive (IC50 > 10 µM) in analogous kinase assays [3].

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